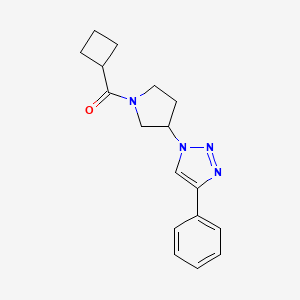
1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Descripción
1-(1-Cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a triazole derivative featuring a 1,2,3-triazole core substituted at position 1 with a pyrrolidin-3-yl group acylated by a cyclobutanecarbonyl moiety and at position 4 with a phenyl group.
Propiedades
IUPAC Name |
cyclobutyl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(14-7-4-8-14)20-10-9-15(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-3,5-6,12,14-15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQJYOSEFHICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves a multi-step process. . The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety. The use of automated reactors and in-line monitoring systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure may impart desirable properties to polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The cyclobutyl and pyrrolidine groups can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Structural Analogues of 4-Phenyl-1H-1,2,3-triazoles
Compound A : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole
- Substituents : N1-aryl group (4-chloro-3-trifluoromethylphenyl) and C4-phenyl.
- Structural Features :
- Dihedral angles between triazole and aryl rings: 21.29° (phenyl) and 32.19° (chloro-trifluoromethylphenyl) .
- Triazole bond lengths: N1–N2 = 1.357 Å, N2–N3 = 1.310 Å, consistent with typical 1,2,3-triazole geometries .
- Crystal packing: Head-to-tail stacking along the a-axis, with π–π interactions (3.737–4.149 Å) .
- Synthesis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under microwave irradiation .
Compound B : 1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole
- Substituents : N1-iodophenyl and C4-phenyl.
- Likely similar triazole bond lengths but distinct torsion angles due to steric effects of iodine .
Compound C : 1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Substituents : N1-pyrrolidin-3-yl (acetylated) and C4-carboxylic acid.
- Comparison :
Conformational and Electronic Comparisons
- Electronic Effects: The electron-withdrawing cyclobutanecarbonyl group in the target compound may reduce electron density at the triazole ring compared to the electron-deficient 4-Cl-3-CF₃-phenyl group in Compound A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


